6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine is a complex organic compound classified under pyrazolo[1,5-a]pyrimidines. This class of compounds is recognized for its diverse biological activities and potential applications in medicinal chemistry. The specific structure of this compound incorporates a tert-butylsulfonyl group, a chlorophenyl group, and an amine group attached to the pyrazolo[1,5-a]pyrimidine core, contributing to its unique properties and reactivity. The compound is identified by the CAS number 685107-01-1 and has a molecular formula of C16H17ClN4O2S with a molar mass of 364.85 g/mol .
The synthesis of 6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis may require optimization for yield and purity, employing techniques such as high-throughput screening for reaction conditions and continuous flow chemistry for scalability. Purification methods like recrystallization or chromatography are often utilized to achieve high-quality products.
The compound has a melting point that varies based on purity but generally falls within a specific range characteristic of similar compounds in its class. Its solubility profile indicates moderate solubility in organic solvents and limited solubility in water due to its hydrophobic tert-butylsulfonyl group.
6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine participates in various chemical reactions typical for sulfonamides and pyrazoles:
The reactivity profile suggests that this compound can serve as an intermediate for synthesizing more complex molecules with potential bioactivity.
The mechanism of action for 6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine primarily involves inhibition of cyclin-dependent kinases (CDKs). These enzymes are crucial regulators of cell cycle progression.
Research indicates that this compound effectively inhibits various CDKs (CDK1, CDK2, CDK4, etc.), leading to disruption in cell cycle progression and induction of apoptosis in cancer cells. This action results from binding to the active sites of CDKs, thereby preventing phosphorylation events necessary for cell cycle advancement .
Relevant analyses indicate that the compound exhibits significant interactions with biomolecules due to its functional groups, influencing its biological activity.
6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine has several promising applications:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2